molecular formula C13H16N2 B13799869 Cyclohexanecarbonitrile,1-(3-aminophenyl)-

Cyclohexanecarbonitrile,1-(3-aminophenyl)-

Cat. No.: B13799869
M. Wt: 200.28 g/mol
InChI Key: MNUQZTMZESOCIM-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile,1-(3-aminophenyl)- is an organic compound with the molecular formula C13H16N2 It is characterized by the presence of a cyclohexane ring, a carbonitrile group, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbonitrile,1-(3-aminophenyl)- typically involves the reaction of cyclohexanecarbonitrile with a suitable aminophenyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarbonitrile,1-(3-aminophenyl)- may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile,1-(3-aminophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Cyclohexanecarbonitrile,1-(3-aminophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile,1-(3-aminophenyl)- involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, leading to various biological effects. The carbonitrile group can also participate in chemical reactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarbonitrile,1-(4-aminophenyl)-
  • Cyclohexanecarbonitrile,1-(2-aminophenyl)-
  • Cyclohexanecarbonitrile,1-(3-methylphenyl)-

Uniqueness

Cyclohexanecarbonitrile,1-(3-aminophenyl)- is unique due to the specific positioning of the aminophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(3-aminophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H16N2/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9H,1-3,7-8,15H2

InChI Key

MNUQZTMZESOCIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC=C2)N

Origin of Product

United States

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